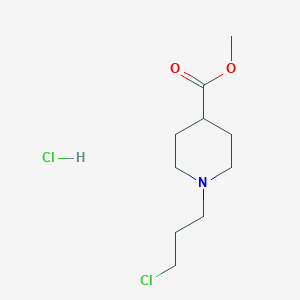

Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride

Description

Fundamental Structural Characteristics

Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride exhibits a molecular formula of C₁₀H₁₉Cl₂NO₂ with a molecular weight of 256.17 grams per mole. The International Union of Pure and Applied Chemistry nomenclature for this compound is methyl 1-(3-chloropropyl)piperidine-4-carboxylate;hydrochloride, which accurately reflects the systematic naming conventions for complex heterocyclic structures. The compound exists as a hydrochloride salt form, indicating the protonation of the tertiary amine nitrogen within the piperidine ring system.

The structural representation can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation reads COC(=O)C1CCN(CC1)CCCCl.Cl, which provides a linear representation of the molecular connectivity. The International Chemical Identifier string InChI=1S/C10H18ClNO2.ClH/c1-14-10(13)9-3-7-12(8-4-9)6-2-5-11;/h9H,2-8H2,1H3;1H offers additional structural information including hydrogen count and connectivity patterns. These standardized representations facilitate database searches and computational modeling applications.

The parent compound, methyl 1-(3-chloropropyl)piperidine-4-carboxylate, possesses the molecular formula C₁₀H₁₈ClNO₂ with a molecular weight of 219.71 grams per mole. The difference between the parent compound and the hydrochloride salt reflects the addition of one hydrochloric acid molecule, resulting in the formation of an ammonium chloride salt structure. This salt formation enhances the compound's solubility in aqueous media and affects its crystallization properties.

Functional Group Analysis

The molecular architecture encompasses three primary functional domains that contribute to the compound's overall properties. The central piperidine ring system provides the core heterocyclic framework, consisting of a six-membered ring containing five methylene bridges and one tertiary amine bridge. This nitrogen-containing heterocycle serves as the foundation for both substituent attachments and establishes the primary conformational characteristics of the molecule.

The carboxylate functionality, specifically the methyl ester group at the 4-position of the piperidine ring, introduces both steric and electronic effects. The ester carbonyl group participates in resonance interactions and provides a site for potential hydrolysis reactions under appropriate conditions. The methyl group attached to the oxygen atom represents the smallest possible alkyl substituent, minimizing steric hindrance while maintaining the ester functionality.

The 3-chloropropyl substituent attached to the nitrogen atom extends the molecular framework through a three-carbon chain terminated by a chlorine atom. This alkyl halide functionality provides reactive sites for nucleophilic substitution reactions and contributes significantly to the molecule's lipophilicity. The chlorine atom's electronegativity influences the electron density distribution throughout the propyl chain and affects the basicity of the tertiary amine nitrogen.

Properties

IUPAC Name |

methyl 1-(3-chloropropyl)piperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO2.ClH/c1-14-10(13)9-3-7-12(8-4-9)6-2-5-11;/h9H,2-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STRWIQJIVWLNKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)CCCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Piperidine Derivatives with 3-Chloropropyl Halides

A common approach involves the nucleophilic substitution reaction where the nitrogen atom of a piperidine-4-carboxylate methyl ester attacks a 3-chloropropyl electrophile under controlled conditions.

-

- Solvent: Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile.

- Base: Mild bases like potassium carbonate or sodium hydride to deprotonate the piperidine nitrogen.

- Temperature: Typically room temperature (20-25°C) to avoid side reactions and impurity formation.

- Reaction time: Several hours under stirring to ensure complete conversion.

Esterification of Piperidine-4-carboxylic Acid

The methyl ester group can be introduced by:

Method A: Direct esterification of piperidine-4-carboxylic acid with methanol in the presence of acid catalysts such as sulfuric acid or hydrochloric acid under reflux conditions.

Method B: Using methylating agents like iodomethane in the presence of a base (e.g., potassium carbonate) in DMF at room temperature.

Both methods yield the methyl ester with high purity and yield.

Salt Formation

- The free base methyl 1-(3-chloropropyl)piperidine-4-carboxylate is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethereal solution or isopropanol).

- This step improves the compound’s stability, crystallinity, and ease of handling.

Industrial Process Improvements

Recent patented processes emphasize:

Avoidance of Phase Transfer Catalysts: Traditional methods used crown ethers for heterogeneous phase transfer catalysis, which are costly and toxic. Newer methods operate in homogeneous phases without these catalysts, improving safety and cost-effectiveness.

Lower Reaction Temperatures: Operating at room temperature (20-25°C) instead of elevated temperatures (80-110°C) reduces by-products and improves purity.

Direct Use of Free Base: The process yields a sufficiently pure free base that can be directly converted to the hydrochloride salt without further purification steps such as column chromatography or molecular distillation, which are industrially cumbersome.

Comparative Data Table of Preparation Parameters

Research Findings and Notes

The use of aprotic polar solvents and mild bases in homogeneous phase reactions leads to a cleaner reaction profile with fewer impurities than heterogeneous phase methods requiring phase transfer catalysts.

The esterification step can be efficiently performed using methyl iodide and potassium carbonate in DMF at room temperature, avoiding harsher acidic conditions that might degrade sensitive intermediates.

The hydrochloride salt form is preferred for pharmaceutical applications due to enhanced physicochemical properties.

Avoiding chromatographic purification and molecular distillation steps significantly improves industrial feasibility and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The piperidine ring can be oxidized to form piperidones or reduced to form piperidines with different substitution patterns.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions include various substituted piperidines, piperidones, and other heterocyclic compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride serves as a crucial building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique substitution pattern allows for the development of derivatives with distinct chemical reactivities.

Biology

In biological research, this compound is utilized to study various pathways and mechanisms involving piperidine derivatives. Its interactions with neurotransmitter systems make it a valuable tool for investigating cellular processes related to neuropharmacology.

Medicine

The compound is under investigation for its potential therapeutic properties, particularly in treating neurological disorders. Its mechanism of action may involve the inhibition of dopamine reuptake, leading to increased dopaminergic signaling, which is crucial for conditions like depression and schizophrenia.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and catalysts, showcasing its versatility beyond medicinal chemistry.

Neuropharmacological Effects

Research has demonstrated that compounds similar to methyl 1-(3-chloropropyl)piperidine-4-carboxylate exhibit significant neuropharmacological effects:

- Antidepressant Activity : Studies indicate that piperidine derivatives can modulate serotonin and norepinephrine pathways, suggesting potential antidepressant effects.

- Antipsychotic Properties : Some derivatives act as antagonists at dopamine receptors, providing insights into their use as antipsychotic agents.

Mechanism of Action

The mechanism of action of Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular signaling .

Comparison with Similar Compounds

Chemical Identity :

Key Properties :

- Collision Cross-Section (CCS) : Ranges from 148.0 Ų ([M+H]⁺) to 158.8 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .

- Mass Spectrometry Data : Includes m/z values for various adducts (e.g., [M+H]⁺: 220.10988, [M+Na]⁺: 242.09182) .

Commercial availability is restricted, as it is listed as "discontinued" by suppliers like CymitQuimica .

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following table highlights structural and functional differences between the target compound and related piperidine derivatives:

Functional and Structural Analysis

Substituent Effects: The 3-chloropropyl group in the target compound introduces a halogenated alkyl chain, enhancing lipophilicity compared to methyl or phenyl substituents in analogues like Meperidine. This may influence membrane permeability but could also increase metabolic instability . Ester Groups: The methyl ester in the target compound differs from ethyl esters in Meperidine and Anileridine.

Pharmacological Profile: Meperidine and Anileridine are clinically used opioids due to their 4-phenylpiperidine cores, which interact with μ-opioid receptors . The chloropropyl side chain in the target compound could serve as a synthetic intermediate for further derivatization, such as nucleophilic substitution reactions to introduce amines or thiols .

Analytical Data :

- The CCS values for the target compound (148.0–158.8 Ų) reflect its compact yet polar structure, comparable to small-molecule pharmaceuticals. However, CCS data for analogues like Meperidine are unavailable, limiting direct comparisons .

Research and Regulatory Considerations

- Its utility may lie in medicinal chemistry as a precursor for novel piperidine-based molecules .

Biological Activity

Methyl 1-(3-chloropropyl)piperidine-4-carboxylate hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential interactions with biological systems. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a chloropropyl group and an ester functional group. Its chemical structure can be represented as follows:

- Chemical Formula : C₁₁H₁₄ClN O₂

- Molecular Weight : 229.69 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including neurotransmitter receptors and enzymes. The 3-chloropropyl moiety can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. The ester group may undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.

1. Neuropharmacological Effects

Research indicates that compounds similar to Methyl 1-(3-chloropropyl)piperidine-4-carboxylate exhibit significant neuropharmacological effects. These include:

- Antidepressant Activity : Piperidine derivatives have been studied for their potential antidepressant effects through modulation of serotonin and norepinephrine pathways.

- Antipsychotic Properties : Some studies suggest that related compounds may act as antagonists at dopamine receptors, providing insights into their use as antipsychotic agents .

2. Anticancer Potential

Recent studies have explored the anticancer properties of piperidine derivatives. This compound may share similar properties, potentially inducing apoptosis in cancer cell lines through modulation of key signaling pathways:

- Cytotoxicity : Compounds in this class have demonstrated cytotoxic effects against various cancer cell lines, including leukemia and myeloma .

- Mechanisms : The mechanism often involves the activation of pro-apoptotic genes such as p53 and Bax, leading to increased apoptosis rates in malignant cells .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study investigating piperidine derivatives, this compound was evaluated for its cytotoxic effects against various hematological malignancies. The results indicated that the compound significantly reduced cell viability in treated cultures while upregulating apoptotic markers . Molecular docking studies further confirmed its binding affinity to target proteins involved in cancer progression.

Q & A

Basic Research Question

- Solvent : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity but may promote side reactions. Non-polar solvents (toluene) favor slower, controlled alkylation .

- Temperature : Lower temperatures (0–5°C) reduce thermal degradation but prolong reaction time. A stepwise protocol (e.g., 0°C for initiation, 25°C for completion) balances yield and purity .

Advanced Consideration

Computational modeling (DFT) can predict solvent effects on transition-state energetics. Microwave-assisted synthesis may reduce reaction time while maintaining yield. DoE (Design of Experiments) approaches optimize solvent/base/temperature interactions .

What analytical techniques are recommended for resolving contradictions in spectral data or unexpected reaction outcomes during synthesis?

Advanced Research Question

- Contradictory NMR Data : Use deuterated solvents to eliminate exchangeable proton interference. DOSY NMR can differentiate between monomeric and aggregated species.

- Unexpected Byproducts : High-resolution mass spectrometry (HRMS) identifies elemental compositions, while IR spectroscopy detects functional group anomalies (e.g., ester vs. acid carbonyl stretches) .

- Reaction Deviations : In-situ monitoring via ReactIR or online HPLC tracks intermediate formation, enabling real-time adjustments .

What are the applications of this compound in pharmaceutical research, particularly in drug intermediate synthesis?

Advanced Research Question

This compound serves as a versatile intermediate for:

- Anticholinergic Agents : Structural analogs (e.g., umeclidinium bromide) are synthesized via quaternization of the piperidine nitrogen .

- Opioid Analogs : Ester hydrolysis yields carboxylic acid derivatives, which can be coupled to aryl moieties for analgesic activity .

- Kinase Inhibitors : The chloropropyl group enables conjugation to heterocyclic scaffolds targeting enzyme active sites .

Methodological Guidance

For biological studies, assess metabolic stability via liver microsome assays. Radiolabeling (e.g., C at the methyl ester) facilitates pharmacokinetic profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.